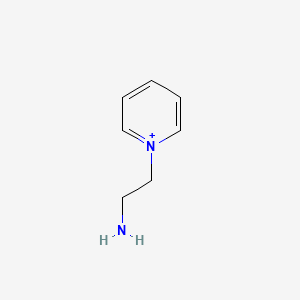![molecular formula C19H24O5 B14650433 5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene CAS No. 52961-91-8](/img/structure/B14650433.png)
5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene is an organic compound with the molecular formula C19H24O5 This compound is characterized by the presence of multiple methoxy groups attached to a benzene ring, making it a member of the methoxybenzene family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene typically involves the reaction of 3,5-dimethoxyphenethylamine with 1,2,3-trimethoxybenzene under specific conditions. One common method is the use of a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the compound in its pure form. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced methoxybenzene derivatives.
Substitution: Halogenated or nitrated methoxybenzene derivatives.
Scientific Research Applications
5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and van der Waals interactions with target proteins, influencing their activity. Additionally, the compound may modulate signaling pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene
- 3’,5’-Dimethoxyacetophenone
- 2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile
Uniqueness
5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene is unique due to the specific arrangement of its methoxy groups, which can influence its reactivity and interactions with other molecules. This distinct structure may result in different biological activities and chemical properties compared to similar compounds.
Properties
CAS No. |
52961-91-8 |
|---|---|
Molecular Formula |
C19H24O5 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-[2-(3,5-dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C19H24O5/c1-20-15-8-13(9-16(12-15)21-2)6-7-14-10-17(22-3)19(24-5)18(11-14)23-4/h8-12H,6-7H2,1-5H3 |
InChI Key |
BDZXBDCLPQMOIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CCC2=CC(=C(C(=C2)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


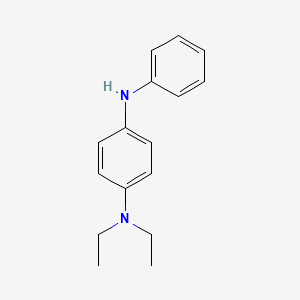
![1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14650355.png)
![3-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14650357.png)
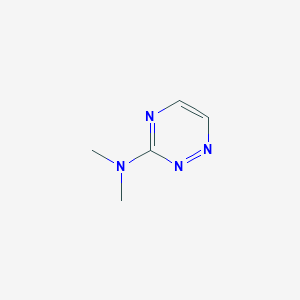
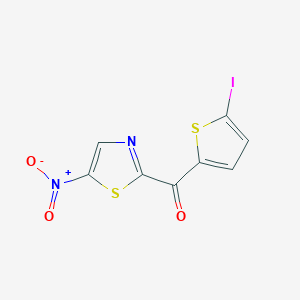

![1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14650394.png)
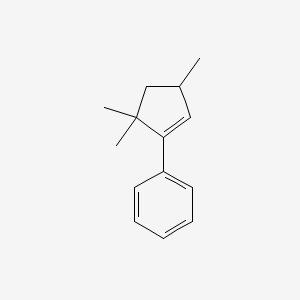
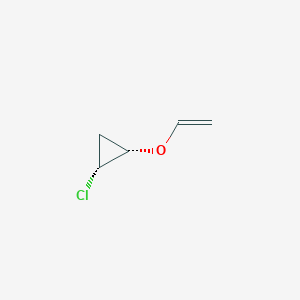

![[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane](/img/structure/B14650417.png)
![4,4-Dimethyl-2-{[4-(2-methylpropyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14650420.png)

